molecular formula C14H14ClN3O3 B2387505 4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 875158-96-6

4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2387505
CAS No.: 875158-96-6
M. Wt: 307.73
InChI Key: JTOXYCCJQWQGEL-UHFFFAOYSA-N
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Description

4-(2-chlorophenyl)-6-(2-hydroxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C14H14ClN3O3 and its molecular weight is 307.73. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, also known as 4-(2-chlorophenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione, primarily targets the Src family of protein tyrosine kinases . This family includes proteins such as Lck, Hck, Fyn, and Src . These kinases play crucial roles in cellular signaling, particularly in pathways related to cell growth, differentiation, and survival .

Mode of Action

The compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It binds to the ATP-binding site of these kinases, preventing ATP from binding and thus inhibiting the phosphorylation process . This results in the disruption of the signaling pathways that these kinases are involved in .

Biochemical Pathways

The inhibition of the Src family of protein tyrosine kinases by the compound affects various biochemical pathways. These kinases are involved in multiple signaling pathways, including those related to cell growth, differentiation, and survival . By inhibiting these kinases, the compound disrupts these pathways, potentially leading to effects such as slowed cell growth or induced cell death .

Pharmacokinetics

The compound is soluble in DMSO at a concentration of 25 mg/mL . This suggests that it may have good bioavailability.

Result of Action

The primary result of the compound’s action is the disruption of signaling pathways involving the Src family of protein tyrosine kinases . This can lead to various cellular effects, depending on the specific pathways disrupted. For example, it could potentially slow cell growth or induce cell death .

Action Environment

The action of the compound can be influenced by various environmental factors. For example, its solubility in DMSO suggests that it may be more effective in environments where DMSO is present . Additionally, its stability may be affected by factors such as temperature and pH

Properties

IUPAC Name

4-(2-chlorophenyl)-6-(2-hydroxyethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c15-9-4-2-1-3-8(9)12-11-10(16-14(21)17-12)7-18(5-6-19)13(11)20/h1-4,12,19H,5-7H2,(H2,16,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTOXYCCJQWQGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)N1CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.